6-Fluoro-2-methylnicotinic acid
Overview
Description
6-Fluoro-2-methylnicotinic acid is an organic compound with the molecular formula C7H6FNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a methyl group. This compound appears as a white to light yellow crystalline solid and has a melting point of approximately 142-146°C .
Preparation Methods
6-Fluoro-2-methylnicotinic acid can be synthesized through various reaction pathways. One common method involves the reaction of 2-methylnicotinic acid with hydrogen fluoride or potassium fluoride, resulting in a substitution reaction at a higher temperature . Industrial production methods may include catalytic fluorination reactions and other fluorine-based reactions to achieve the desired substitution.
Chemical Reactions Analysis
6-Fluoro-2-methylnicotinic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen fluoride, potassium fluoride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Fluoro-2-methylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may interact with nicotinic acid receptors and other related pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific biochemical processes .
Comparison with Similar Compounds
6-Fluoro-2-methylnicotinic acid can be compared with other similar compounds, such as:
2-Methyl-6-(2-thienyl)nicotinic acid: This compound has a similar structure but contains a thienyl group instead of a fluorine atom.
2-Methyl-furan-3-carboxylic acid (2-chloro-6-fluoro-benzylidene)-hydrazide: This compound has a similar core structure but includes additional functional groups.
5-Methyl-2H-pyrazole-3-carboxylic acid (2-chloro-6-fluoro-benzylidene)-hydrazide: Another structurally related compound with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-fluoro-2-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHENIYTVOJTIOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654269 | |
Record name | 6-Fluoro-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-97-7 | |
Record name | 6-Fluoro-2-methyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884494-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 884494-97-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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